(2R)-2-(dimethylamino)propan-1-ol
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Overview
Description
(2R)-2-(dimethylamino)propan-1-ol: is a chiral amino alcohol that belongs to the class of aminoalcohols. This compound is characterized by the presence of a dimethylamino group attached to the second carbon of a propanol backbone. It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (2R)-2-(dimethylamino)propan-1-ol involves the reductive amination of acetone with dimethylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with N,N-dimethylformamide, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-(dimethylamino)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or esters
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: (2R)-2-(dimethylamino)propan-1-ol is used as a building block in the synthesis of various pharmaceutical compounds, including active pharmaceutical ingredients and intermediates.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly in the context of neurotransmitter regulation.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting neurological disorders, due to its ability to interact with neurotransmitter pathways.
Industry:
Surfactants and Detergents: The compound is used in the formulation of surfactants and detergents, owing to its amphiphilic nature.
Mechanism of Action
Molecular Targets and Pathways: (2R)-2-(dimethylamino)propan-1-ol exerts its effects primarily through interactions with neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation. It can modulate the activity of enzymes such as monoamine oxidase and acetylcholinesterase, thereby influencing neurotransmitter levels in the brain. This modulation can affect various physiological processes, including mood regulation and cognitive function .
Comparison with Similar Compounds
(2S)-2-(dimethylamino)propan-1-ol: The enantiomer of (2R)-2-(dimethylamino)propan-1-ol, differing only in the spatial arrangement of atoms around the chiral center.
N,N-dimethyl-2-propanolamine: A structural isomer with similar functional groups but different connectivity.
2-(dimethylamino)ethanol: A related amino alcohol with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its structure allows for specific interactions with biological targets, making it valuable in pharmaceutical synthesis and research .
Properties
IUPAC Name |
(2R)-2-(dimethylamino)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKGYWLWIJLDGZ-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55197-05-2 |
Source
|
Record name | (2R)-2-(dimethylamino)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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